N-(4-hydroxy-1-naphthyl)-2-methyl-5-nitrobenzenesulfonamide
Overview
Description
N-(4-hydroxy-1-naphthyl)-2-methyl-5-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C17H14N2O5S and its molecular weight is 358.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 358.06234272 g/mol and the complexity rating of the compound is 585. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Analytical Chemistry Applications
- Detection and Imaging of Hydrazine : A study developed a turn-on fluorescent probe (Naphsulf-O) for hydrazine detection by protecting the hydroxy group of the fluorophore via O-4-nitrobenzenesulfonylation. This probe exhibited excellent selectivity and sensitivity for hydrazine in aqueous solutions and was successfully applied for imaging hydrazine in living cells, highlighting its importance in both environmental and biological systems (Chen et al., 2017).
Biological Research Applications
- Anticancer Potential of Nitroaromatics : A research project synthesized novel nitroaromatic compounds, demonstrating significant antitumor activity through cytotoxicity and protective DNA interactions. These findings suggest the potential anticancerous nature of such compounds, indicating their relevance in cancer research (Shabbir et al., 2015).
Environmental Science Applications
- Extraction of Polar Benzene- and Naphthalenesulfonates : An analytical method employing Isolute ENV+ polystyrene divinylbenzene sorbent was developed for enriching benzene- and naphthalenesulfonates from industrial wastewaters. This method demonstrates the capabilities in monitoring and managing pollutants in industrial effluents, crucial for environmental protection efforts (Alonso et al., 1999).
Properties
IUPAC Name |
N-(4-hydroxynaphthalen-1-yl)-2-methyl-5-nitrobenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5S/c1-11-6-7-12(19(21)22)10-17(11)25(23,24)18-15-8-9-16(20)14-5-3-2-4-13(14)15/h2-10,18,20H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOPCLIYQIJYNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C3=CC=CC=C32)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.